molecular formula C5H4BCl2NO2 B6324604 2,4-Dichloropyridine-3-boronic acid CAS No. 2096335-34-9

2,4-Dichloropyridine-3-boronic acid

Cat. No.: B6324604
CAS No.: 2096335-34-9
M. Wt: 191.81 g/mol
InChI Key: XZWMKHXYQHJRBL-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine-3-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyridine ring and a boronic acid group at the 3 position. It is widely used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloropyridine-3-boronic acid typically involves the borylation of 2,4-dichloropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atoms.

Scientific Research Applications

2,4-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,4-Dichloropyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atoms on the pyridine ring can also participate in various substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloropyridine-3-boronic acid is unique due to the specific positioning of the chlorine atoms and the boronic acid group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.

Properties

IUPAC Name

(2,4-dichloropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMKHXYQHJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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